Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula CF3CH(OH)P(O)(OC2H5)2 . It has a molecular weight of 236.13 . This compound is a solid and is used in C-C bond formation reactions . It is a potential building block for the synthesis of other fluorinated compounds.
The presence of the trifluoromethyl group (CF3) in the molecule makes Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate a potential building block for the synthesis of other fluorinated compounds.
The molecular structure of Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is represented by the SMILES string CCOP(=O)(OCC)C(O)C(F)(F)F
. The InChI key for this compound is ZVRKPNJLSIJXPF-UHFFFAOYSA-N
.
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is used in C-C bond formation reactions .
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is a white crystalline solid . It has a melting point of 59-63 °C . The compound conforms to its structure as per infrared spectrum and proton NMR spectrum analyses .
The synthesis of diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate can be achieved through several methods:
The molecular structure of diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate includes:
The structural formula can be represented as:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the molecular structure further by providing data on hydrogen and phosphorus environments .
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate participates in various chemical reactions:
The mechanism of action for diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate involves its interaction with biological targets:
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate exhibits several notable physical and chemical properties:
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate has a wide range of applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2